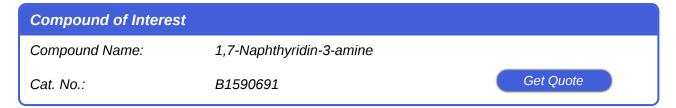


Commercial Suppliers and Technical Guide for 1,7-Naphthyridin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for **1,7-Naphthyridin-3-amine**. It is designed to assist researchers, scientists, and drug development professionals in sourcing this chemical compound and understanding its synthesis and properties.

Commercial Availability

1,7-Naphthyridin-3-amine is available from several commercial chemical suppliers. While purity and available quantities may vary, the compound is generally accessible for research and development purposes. Below is a summary of key information from various suppliers.

Supplier Data



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
Sigma- Aldrich	58680-42- 5[1]	C8H7N3	145.16[<u>1</u>]	Not specified on product page	Available for purchase through their online catalog.
CP Lab Safety	58680-42-5	C8H7N3	145.16	98%[2]	Sold in quantities such as 100 mg.
ChemScene	58680-42-5	C8H7N3	145.16	Not specified on product page	Listed in their product catalog.
ChemShuttle	58680-42-5	C ₈ H ₇ N ₃	145.16	Not specified on product page	Available for purchase.
PubChem	58680-42- 5[3]	C8H7N3[3]	145.16[3]	Not applicable	A public database with aggregated information.

Physicochemical Properties

A summary of the key computed physicochemical properties of **1,7-Naphthyridin-3-amine** is provided below, based on data from PubChem.[3]



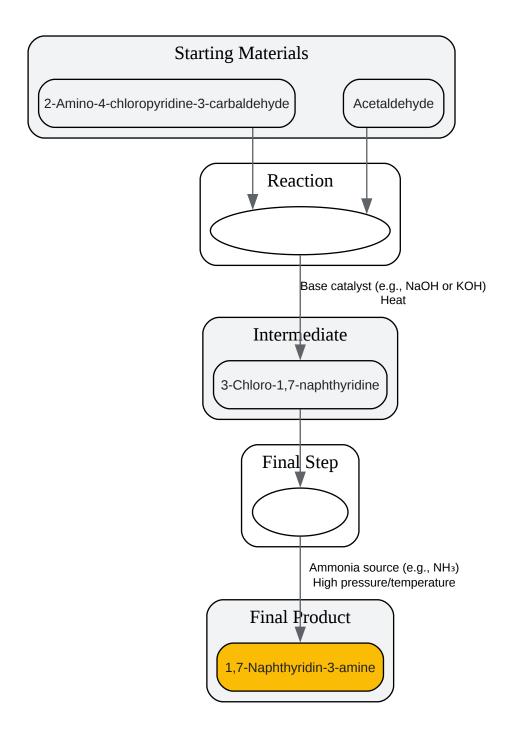
Property	Value		
Molecular Weight	145.16 g/mol [3]		
Molecular Formula	C ₈ H ₇ N ₃ [3]		
XLogP3	0.4		
Hydrogen Bond Donor Count	1		
Hydrogen Bond Acceptor Count	3		
Rotatable Bond Count	0		
Exact Mass	145.063997236 Da		
Monoisotopic Mass	145.063997236 Da		
Topological Polar Surface Area	51.8 Ų		
Heavy Atom Count	11		

Representative Synthetic Pathway

The synthesis of 1,7-naphthyridine derivatives is often achieved through the Friedländer annulation reaction.[4][5][6] This involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an α -methylene group, such as an aldehyde or ketone, in the presence of a base or acid catalyst.

Below is a diagram illustrating a plausible synthetic route to **1,7-Naphthyridin-3-amine**.





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Caption: A representative synthetic pathway for **1,7-Naphthyridin-3-amine**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent **1,7- Naphthyridin-3-amine** is not readily available in the searched literature, a general procedure

Foundational & Exploratory





based on the Friedländer annulation for the synthesis of substituted 1,8-naphthyridines can be adapted as a representative method. The synthesis would likely proceed in two key stages: the Friedländer annulation to form a chloro-substituted naphthyridine, followed by an amination step.

Stage 1: Friedländer Annulation for the Synthesis of 3-Chloro-1,7-naphthyridine (Representative Protocol)

This protocol is adapted from general procedures for the synthesis of naphthyridine derivatives. [5][7]

Materials:

- 2-Amino-4-chloropyridine-3-carbaldehyde
- Acetaldehyde
- Ethanol
- Sodium hydroxide (or another suitable base)
- Water
- Standard laboratory glassware for reflux and workup

Procedure:

- A mixture of 2-amino-4-chloropyridine-3-carbaldehyde (1 equivalent) and acetaldehyde (1.2 equivalents) is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.
- An aqueous solution of sodium hydroxide (2 equivalents) is added dropwise to the stirred reaction mixture.
- The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.



- The reaction mixture is then poured into cold water to precipitate the crude product.
- The solid is collected by filtration, washed with water, and dried.
- The crude 3-chloro-1,7-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Stage 2: Amination of 3-Chloro-1,7-naphthyridine (Representative Protocol)

This is a general representation of a nucleophilic aromatic substitution to introduce the amino group.

Materials:

- 3-Chloro-1,7-naphthyridine
- Ammonia (aqueous solution or liquid)
- A suitable solvent (e.g., ethanol, DMF)
- High-pressure reaction vessel (if required)

Procedure:

- 3-Chloro-1,7-naphthyridine (1 equivalent) is placed in a high-pressure reaction vessel.
- A solution of ammonia in a suitable solvent is added.
- The vessel is sealed, and the reaction mixture is heated to a high temperature (e.g., 150-200
 °C) for several hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
- The crude 1,7-Naphthyridin-3-amine can be purified by column chromatography on silica gel.

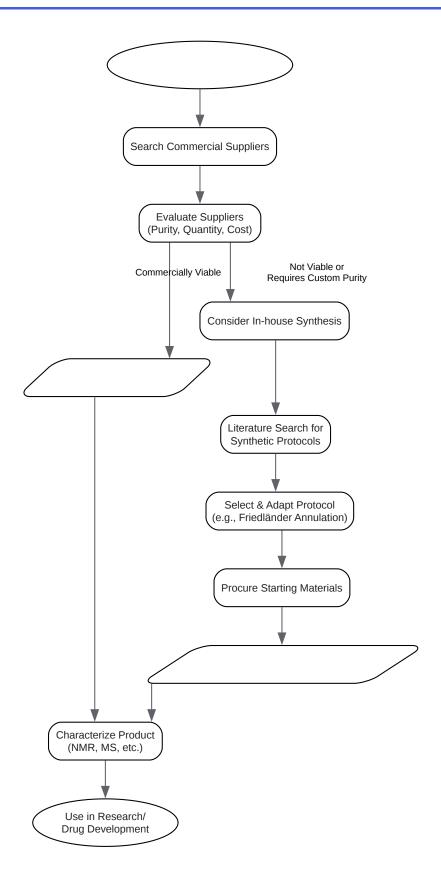




Logical Workflow for Sourcing and Synthesis

The following diagram illustrates the logical workflow for a researcher interested in utilizing 1,7-Naphthyridin-3-amine.





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